

In-depth Technical Guide: 2-(4-(methoxymethyl)phenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-(Methoxymethyl)phenyl)acetic acid

Cat. No.: B1322767

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CAS Number: 343880-24-0

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on **2-(4-(methoxymethyl)phenyl)acetic acid**, a phenylacetic acid derivative. The document outlines its fundamental chemical properties. However, a notable scarcity of publicly available information exists regarding its detailed synthesis, experimental protocols, and biological activity. Much of the available data pertains to the structurally similar compound, 2-(4-methoxyphenyl)acetic acid, highlighting a significant research gap for the title compound.

Chemical and Physical Properties

A summary of the known quantitative data for **2-(4-(methoxymethyl)phenyl)acetic acid** is presented in the table below. This information has been compiled from various chemical supplier databases.

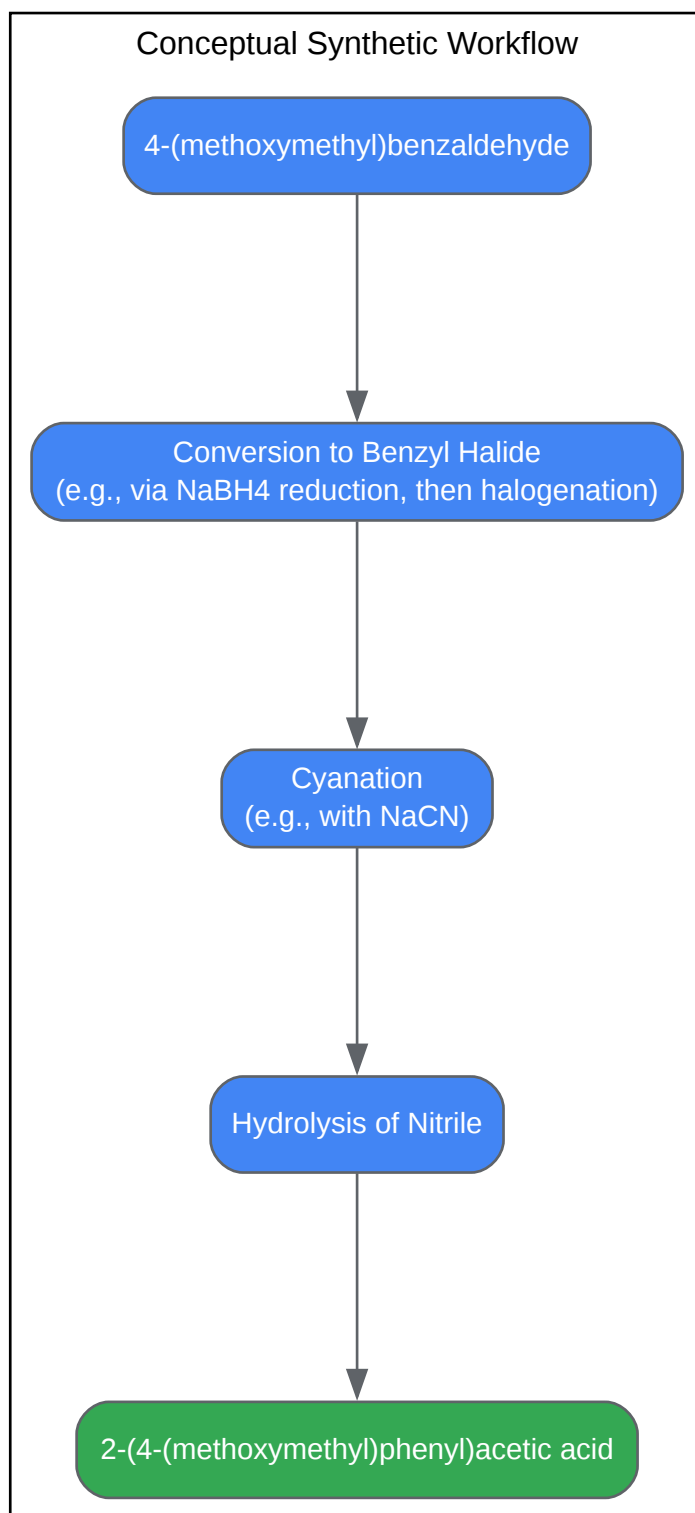
Property	Value	Source
CAS Number	343880-24-0	ChemUniverse[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	MySkinRecipes
Molecular Weight	180.20 g/mol	MySkinRecipes
Purity	96%	ChemUniverse[1]
MDL Number	MFCD08060493	ChemUniverse[1]

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of **2-(4-(methoxymethyl)phenyl)acetic acid**. While numerous methods exist for the synthesis of substituted phenylacetic acids, no protocol was explicitly found for this particular methoxymethyl derivative.

For illustrative purposes, a general synthetic approach for a related compound, 2-(4-methoxyphenyl)acetic acid, involves the oxidation of 4-methoxyphenylacetaldehyde. One patented method describes dissolving 4-methoxyphenylacetaldehyde in dichloromethane and treating it with a sodium dihydrogen phosphate buffer, hydrogen peroxide, and sodium chlorite solution. The reaction is then basified, and the aqueous layer is acidified to precipitate the product, which is then filtered, washed, and dried.

It is plausible that a multi-step synthesis for **2-(4-(methoxymethyl)phenyl)acetic acid** could be envisioned, potentially starting from a commercially available precursor like 4-(methoxymethyl)benzaldehyde. A possible synthetic workflow is conceptualized in the diagram below.



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Caption: Conceptual workflow for the synthesis of **2-(4-(methoxymethyl)phenyl)acetic acid**.

Spectroscopic Analysis

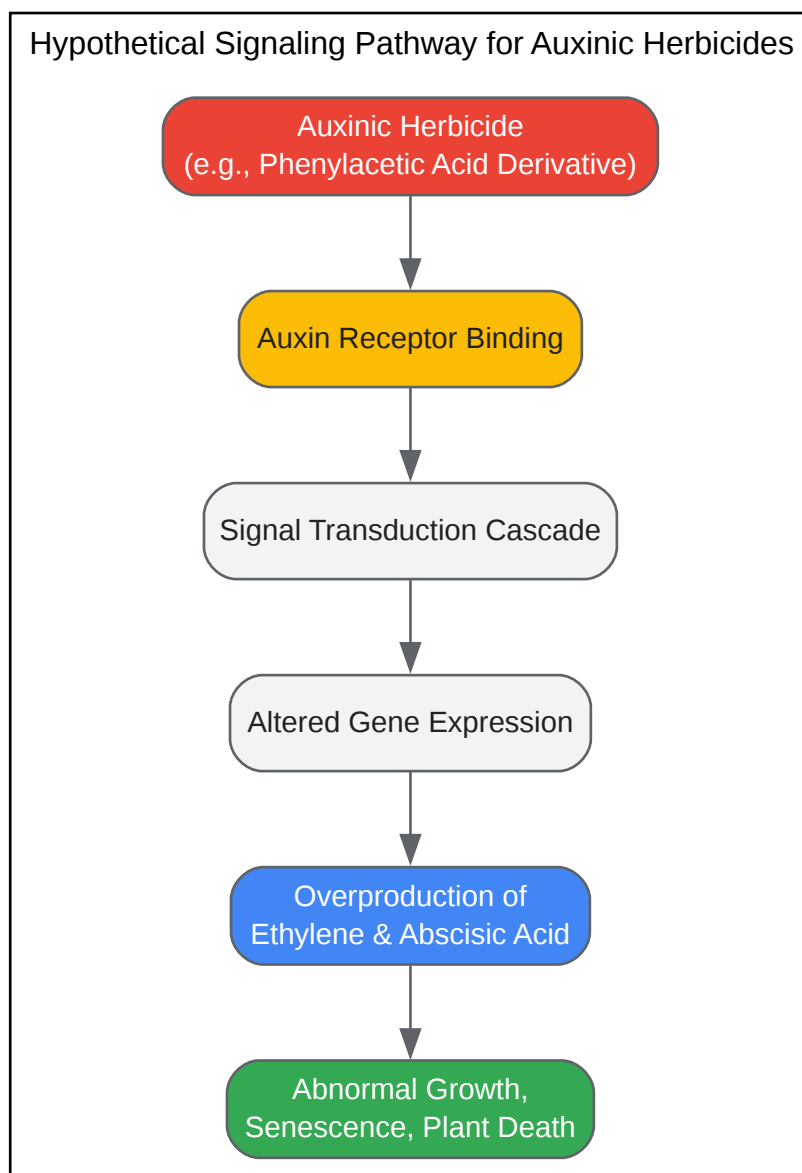
No specific NMR or mass spectrometry data for **2-(4-(methoxymethyl)phenyl)acetic acid** was found in the searched literature. For the related compound, 2-(4-methoxyphenyl)acetic acid, ^1H NMR data in CDCl_3 shows characteristic peaks at approximately 7.19 ppm (d, 2H), 6.86 ppm (d, 2H), 3.79 ppm (s, 3H), and 3.58 ppm (s, 2H). The ^{13}C NMR spectrum exhibits signals at approximately 177.75, 158.81, 130.37, 125.34, 114.04, 55.23, and 40.09 ppm. It is anticipated that the spectra for **2-(4-(methoxymethyl)phenyl)acetic acid** would show similar aromatic signals, with additional characteristic peaks for the methoxymethyl group.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity, mechanism of action, and any associated signaling pathways for **2-(4-(methoxymethyl)phenyl)acetic acid**.

In contrast, the related compound, 2-(4-methoxyphenyl)acetic acid, has been investigated as a potential plasma biomarker for discriminating between non-small cell lung cancer and healthy controls, where it may play a protective role. Phenylacetic acid derivatives, in general, are known to possess a range of biological activities. For instance, some exhibit antimicrobial properties. The mechanism of action for herbicidal phenoxyacetic acids, such as 2,4-D, involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. This occurs through the overproduction of ethylene and abscisic acid.

Given the absence of specific data, a hypothetical signaling pathway illustrating the general mechanism of auxinic herbicides is provided below. It is important to note that this is a generalized representation and has not been specifically validated for **2-(4-(methoxymethyl)phenyl)acetic acid**.



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Caption: Generalized signaling pathway for auxinic herbicides.

Conclusion

While **2-(4-(methoxymethyl)phenyl)acetic acid** is a commercially available compound with a defined chemical structure, there is a clear deficit of in-depth technical information in the public domain. This guide provides the foundational data available and highlights the significant opportunities for further research into the synthesis, characterization, and biological evaluation of this molecule. The provided conceptual workflows and pathways for related compounds may

serve as a starting point for researchers interested in exploring the properties and potential applications of **2-(4-(methoxymethyl)phenyl)acetic acid**.

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References

- 1. chemuniverse.com [chemuniverse.com]
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